molecular formula C9H5BrClN B1339914 7-Bromo-2-chloroquinoline CAS No. 99455-15-9

7-Bromo-2-chloroquinoline

Cat. No.: B1339914
CAS No.: 99455-15-9
M. Wt: 242.5 g/mol
InChI Key: MOEWRAKNXMILKB-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol . It is a derivative of quinoline, a nitrogen-containing aromatic compound known for its wide range of biological activities. The presence of both bromine and chlorine atoms in the quinoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Safety and Hazards

7-Bromo-2-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is toxic if swallowed and causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

7-Bromo-2-chloroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of protein kinase CK2, an enzyme involved in various cellular processes such as cell cycle regulation and apoptosis . The compound binds to the active site of CK2, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other biomolecules, including DNA and RNA, potentially influencing gene expression and replication processes.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase CK2 by this compound can lead to altered phosphorylation states of various substrates, impacting cell proliferation and survival . Furthermore, this compound can induce changes in gene expression profiles, potentially leading to apoptosis or cell cycle arrest. Its impact on cellular metabolism includes the modulation of metabolic fluxes and metabolite levels, which can affect overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of protein kinase CK2 involves binding to the enzyme’s active site, preventing substrate phosphorylation . This inhibition can lead to downstream effects on various signaling pathways, including those involved in cell growth and apoptosis. Additionally, this compound may interact with nucleic acids, influencing transcription and replication processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of protein kinase CK2 and persistent changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase CK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism includes phase I and phase II reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase CK2 and other biomolecules . Additionally, this compound may be directed to specific organelles through targeting signals or post-translational modifications, further influencing its biological effects.

Chemical Reactions Analysis

7-Bromo-2-chloroquinoline undergoes various chemical reactions, including:

Comparison with Similar Compounds

7-Bromo-2-chloroquinoline can be compared with other halogenated quinolines, such as:

These compounds share similar structural features but differ in the position and number of halogen atoms, which can influence their reactivity and biological activity. The unique combination of bromine and chlorine in this compound makes it particularly useful for specific synthetic and research applications.

Properties

IUPAC Name

7-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWRAKNXMILKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557561
Record name 7-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-15-9
Record name 7-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a -78° C. solution of 18 (890 mg, 3.0 mmol) in dry THF (20 ml) was slowly added MeLi/LiBr (1.5M in ether, 2.2 ml, 3.3 mmol). The solution was stirred 30 min. at -78° C. at which time Br2 (excess) was added dropwise. The solution was warmed to room temperature, quenched with water, and the mixture extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated. The residue was taken up in CH2Cl2 and passed through a short silica gel pad. The appropriate fractions were concentrated to afford a material which was immediately diluted with CHCl3 (20 ml). To this solution was added excess CH3CO2OH (32% solution in dilute HOAc) and the mixture was stirred overnight. The mixture was then poured into saturated NaHCO3 (aq) and extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated to a tan solid to which was added excess POCl3 at 0° C. The mixture was warmed to 60° C., stirred for 15 min., and then cooled to room temperature. 1M NaOH was added and the mixture was extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated to a residue which was purified by HPLC (Whatman Partisil 10 column, 90:10 CHCl3 :EtOAc) to afford 7-Bromo-2-chloroquinoline 19 (70 mg, 10% from 18). 1H NMR d (ppm): 7.4 d (CH arom), 7.7 s (2 CH arom), 8.2 d (CH arom), 8.3 s (CH arom).
Name
18
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH3CO2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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